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For Researchers, Scientists, and Drug Development Professionals

Abstract
Benzyl hexanoate (CAS No. 6938-45-0) is a significant contributor to the flavor and fragrance

profiles of numerous food and cosmetic products.[1][2] This technical guide provides an in-

depth analysis of its sensory characteristics, physicochemical properties, and the

methodologies used for its evaluation. It is intended to serve as a comprehensive resource for

researchers, scientists, and professionals involved in drug development and formulation, where

understanding excipient properties is critical. This document adheres to stringent data

presentation and visualization standards to ensure clarity and utility for a scientific audience.

Chemical and Physical Properties
Benzyl hexanoate, also known as benzyl caproate, is the ester resulting from the

condensation of benzyl alcohol and hexanoic acid.[2][3][4] Its fundamental properties are

summarized in the table below.
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Property Value Reference

CAS Number 6938-45-0 [4]

Molecular Formula C₁₃H₁₈O₂ [4]

Molecular Weight 206.28 g/mol [4]

Appearance Colorless to pale yellow liquid

Boiling Point
270.00 to 272.00 °C @ 760.00

mm Hg

Density
0.978 to 0.985 g/cm³ @ 25.00

°C
[5]

Refractive Index 1.486 to 1.492 @ 20.00 °C [5]

Solubility
Insoluble in water; soluble in

alcohol and oils.[6]
[6]

Vapor Pressure 0.004420 mm/Hg @ 25.00 °C

Flash Point 221.00 °F (105.00 °C) TCC [5]

Flavor and Fragrance Profile
Benzyl hexanoate is characterized by a complex and desirable sensory profile, predominantly

described as sweet, fruity, and floral.[6] Its versatility allows for its use in a wide array of flavor

and fragrance formulations, including apple, strawberry, banana, and creamy notes.[7]

Olfactory Profile
The odor of benzyl hexanoate is multifaceted, with prominent fruity and floral characteristics,

complemented by green and sweet undertones. A detailed breakdown of its odor profile is

presented below.
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Odor Descriptor Percentage Reference

Fruity 94.16% [8]

Sweet 69.52% [8]

Floral 60.28% [8]

Green 58.49% [8]

Pineapple 54.86% [8]

Apple 50.85% [8]

Apricot 50.15% [8]

Winey 46.35% [8]

Waxy 42.91% [8]

Herbal 42.21% [8]

Gustatory Profile
The flavor profile of benzyl hexanoate is consistent with its aroma, delivering a sweet and

fruity taste. It is often utilized to impart or enhance fruity notes such as apple, pineapple, and

apricot in food products.

Note: Specific, publicly available quantitative data for the odor and flavor thresholds of benzyl
hexanoate are limited. The perceived intensity of its flavor and aroma is concentration-

dependent.

Experimental Protocols for Sensory Analysis
The evaluation of the flavor and fragrance profile of volatile compounds like benzyl hexanoate
relies on standardized sensory analysis techniques. The following are detailed, representative

protocols for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O)

applicable to fruity esters.
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Sensory Panel Evaluation: Quantitative Descriptive
Analysis (QDA)
This method provides a comprehensive sensory profile of the analyte by a trained panel.

3.1.1. Panelist Selection and Training:

A panel of 10-12 individuals with demonstrated sensory acuity is recruited.

Panelists undergo extensive training (15-20 hours) to develop a consensus on sensory

descriptors for fruity esters and the use of an intensity scale.

Reference standards for each descriptor are provided to anchor the panel's evaluations.

3.1.2. Sample Preparation:

Solutions of benzyl hexanoate are prepared at a concentration of 10 ppm in deionized,

odorless water.

15 mL of the sample is presented in identical, coded, and odorless glass containers at a

controlled room temperature (22 ± 1°C).

3.1.3. Evaluation Procedure:

Evaluations are conducted in individual, well-ventilated sensory booths under white light to

minimize external stimuli.

For aroma analysis, panelists sniff the sample from the container.

For flavor analysis, panelists take a small sip, hold it for 5 seconds, and then expectorate.

Panelists rate the intensity of each agreed-upon sensory descriptor on a 10-point

unstructured line scale (0 = not perceived, 10 = very strong).

The order of sample presentation is randomized for each panelist.

3.1.4. Data Analysis:
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Intensity ratings are collected from all panelists.

Analysis of Variance (ANOVA) is used to determine significant differences between samples

for each descriptor.

Post-hoc tests (e.g., Tukey's HSD) are employed to identify specific sample differences.

The results are visualized using spider or radar plots to represent the sensory profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Evaluation

Data Analysis

Panelist Selection & Training

Sample Preparation (10 ppm solution)

Controlled Sensory Booths

Aroma Evaluation (Sniffing)

Flavor Evaluation (Sip & Expectorate)

Intensity Rating (10-point scale)

Data Collection

ANOVA

Post-Hoc Tests (Tukey's HSD)

Profile Visualization (Radar Plot)

Click to download full resolution via product page

Caption: Workflow for Quantitative Descriptive Analysis.
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Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation capabilities of gas chromatography with human sensory

detection to identify odor-active compounds.

3.2.1. Instrumentation:

A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry

port.

The column effluent is split between the FID and the heated sniffing port.

3.2.2. Sample Preparation:

A stock solution of benzyl hexanoate is prepared in a suitable solvent (e.g.,

dichloromethane).

A dilution series is created to determine the odor detection threshold.

3.2.3. GC-O Analysis:

Injection: 1 µL of the sample is injected into the GC.

Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) is typically used.

Oven Program: A representative temperature program starts at 40°C (hold for 2 min), ramps

up to 250°C at 5°C/min, and holds for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the

retention time, odor descriptor, and intensity for each detected aroma.

3.2.4. Data Analysis:

The retention times of the odor events are correlated with the peaks from the FID

chromatogram.
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The identity of the odor-active compounds is confirmed by Gas Chromatography-Mass

Spectrometry (GC-MS).

Aromagrams are constructed to visualize the odor-active regions of the chromatogram.
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Caption: Gas Chromatography-Olfactometry Workflow.
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Sensory Perception and Signaling Pathways
The perception of benzyl hexanoate's flavor and fragrance is initiated by its interaction with

specific sensory receptors in the nasal and oral cavities.

Olfactory Pathway
The fruity and floral aroma of esters like benzyl hexanoate is detected by olfactory receptors

(ORs), which are G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in

the nasal epithelium.

Binding: Benzyl hexanoate binds to a specific combination of ORs.

Activation: This binding activates the associated G-protein (Gαolf).

Signal Transduction: Gαolf activates adenylyl cyclase, leading to an increase in cyclic AMP

(cAMP).

Depolarization: cAMP opens cyclic nucleotide-gated ion channels, causing an influx of

cations and depolarization of the neuron.

Signal to Brain: This electrical signal is transmitted to the olfactory bulb and then to higher

olfactory centers in the brain for processing and perception of the aroma.
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Caption: Generalized Olfactory Signaling Pathway for Esters.
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Gustatory Pathway
The sweet taste associated with many fruity esters is primarily mediated by the T1R2/T1R3

taste receptor, a heterodimeric GPCR found in taste buds.

Binding: The sweet molecule binds to the T1R2/T1R3 receptor.

Activation: This activates the G-protein gustducin.

Signal Transduction: Gustducin activates phospholipase C-β2 (PLCβ2), which generates

inositol triphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 triggers the release of Ca²⁺ from intracellular stores.

Neurotransmitter Release: The increase in intracellular Ca²⁺ opens TRPM5 channels,

leading to depolarization and the release of ATP as a neurotransmitter.

Signal to Brain: ATP activates gustatory nerve fibers, which transmit the signal to the brain

for the perception of sweetness.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Level

Signal Transduction

Cellular Response

Sweet Ester

T1R2/T1R3 Receptor (GPCR)

Gustducin Activation

PLCβ2 Activation

IP3 Production

Intracellular Ca²⁺ Release

TRPM5 Channel Opening

Cell Depolarization

ATP Release

Click to download full resolution via product page

Caption: Generalized Sweet Taste Signaling Pathway.
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Safety and Regulatory Information
Benzyl hexanoate has been evaluated for safety by the Flavor and Extract Manufacturers

Association (FEMA) and is listed as Generally Recognized as Safe (GRAS).

FEMA Number: 4026[9][10]

GRAS Status: The Expert Panel of FEMA has reaffirmed the GRAS status of benzyl

derivatives, including benzyl hexanoate, based on their self-limiting properties as flavoring

substances, rapid metabolism and excretion, and low levels of use.[6][7][11] The intake of

benzyl derivatives from natural food sources is greater than their intake as added flavoring

substances.[6][7][11]

Conclusion
Benzyl hexanoate is a valuable and versatile compound in the flavor and fragrance industry,

prized for its complex fruity and floral sensory profile. A thorough understanding of its

physicochemical properties, sensory characteristics, and the analytical methods for its

evaluation is essential for its effective application in product formulation. This technical guide

provides a foundational resource for scientists and researchers, summarizing the key technical

aspects of benzyl hexanoate and offering detailed, representative protocols for its sensory

analysis. Further research to determine specific odor and flavor thresholds and to identify the

precise olfactory and gustatory receptors involved in its perception would provide a more

complete understanding of this important flavor and fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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